3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid
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Overview
Description
3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetylamino group, a bromine atom, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the aromatic ring.
Methylation: The addition of a methyl group to the aromatic ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, acetic anhydride for acetylation, and methyl iodide for methylation
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(acetylamino)-5-bromo-4-methyl-2-aminobenzoic acid, while substitution of the acetylamino group can produce various derivatives with different functional groups.
Scientific Research Applications
3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the acetylamino group allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(acetylamino)-4-methylbenzoic acid
- 5-bromo-4-methyl-2-nitrobenzoic acid
- 3-(acetylamino)-5-bromo-2-nitrobenzoic acid
Uniqueness
3-(acetylamino)-5-bromo-4-methyl-2-nitrobenzoic acid is unique due to the specific combination of functional groups attached to the benzoic acid core. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-acetamido-5-bromo-4-methyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O5/c1-4-7(11)3-6(10(15)16)9(13(17)18)8(4)12-5(2)14/h3H,1-2H3,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFBFNKFASZTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1NC(=O)C)[N+](=O)[O-])C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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